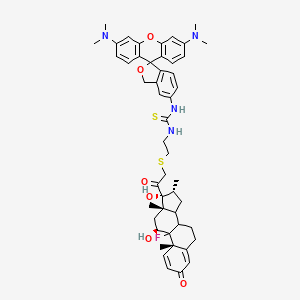

Dex-C2-rho

Description

Historical Development of Fluorescent Glucocorticoid Derivatives

The historical development of fluorescent glucocorticoid derivatives emerged from the convergence of steroid hormone research and fluorescence-based analytical methodologies. Early investigations into glucocorticoid receptor mechanisms relied primarily on radioligand binding assays, which, while sensitive and quantitative, lacked the spatial resolution and real-time monitoring capabilities that fluorescent approaches could provide. The need for more sophisticated analytical tools to study glucocorticoid receptor dynamics, subcellular localization, and ligand-receptor interactions drove the development of fluorescent derivatives.

The synthesis of fluorescent steroid derivatives required careful consideration of multiple design parameters, including maintenance of receptor binding affinity, preservation of biological activity, and optimization of fluorescent properties. Early approaches focused on the incorporation of fluorescent chromophores at positions on the steroid backbone that would minimize interference with receptor binding while providing adequate fluorescent signal intensity. The development of nitrobenzoxadiazole-conjugated steroids demonstrated that fluorescent modifications could indeed maintain high receptor affinities, as exemplified by compounds that displayed remarkable affinity for both progesterone and glucocorticoid receptors.

The progression toward rhodamine-based derivatives represented a significant advancement in fluorescent probe technology for steroid research. Rhodamine fluorophores offer several advantages including high quantum yields, photostability, and compatibility with commonly used excitation sources in fluorescence microscopy. The selection of rhodamine as the fluorescent component for this compound reflected these advantageous properties and the fluorophore's proven utility in biological imaging applications.

Subsequent developments in fluorescent glucocorticoid derivatives have built upon the foundational work established by compounds like this compound. Modern approaches include genetically encoded fluorescent probes that utilize fluorescence resonance energy transfer principles to monitor glucocorticoid receptor-coregulator interactions in living cells. These newer methodologies demonstrate the continuing evolution of fluorescent probe technology, with each generation building upon insights gained from earlier compounds while addressing limitations identified in previous designs.

Structural Relationship Between Dexamethasone and this compound

The structural relationship between dexamethasone and this compound illustrates the careful chemical modifications required to create fluorescent derivatives that retain biological activity while incorporating optical detection capabilities. Dexamethasone serves as the parent compound, providing the steroid backbone responsible for glucocorticoid receptor binding and biological activity. The transformation to this compound involves the covalent attachment of a rhodamine fluorophore through a carefully designed linker system that preserves the essential structural features required for receptor recognition.

Dexamethasone possesses several structural features that distinguish it from natural glucocorticoids, including a C1-C2 double bond in ring A, a C-16 α-methyl group, and a C-9 α-fluoro group. These modifications contribute to the compound's enhanced potency and metabolic stability compared to cortisol. The 21-hydroxyl group of dexamethasone represents the most suitable attachment site for conjugation reactions due to its reduced involvement in receptor binding interactions and its steric accessibility. This hydroxyl group provides a reactive site for linking fluorescent chromophores without significantly compromising the compound's ability to interact with the glucocorticoid receptor ligand-binding domain.

The incorporation of the rhodamine chromophore in this compound involves a two-carbon linker system, as indicated by the "C2" designation in the compound's name. This linker length represents a balance between providing sufficient spatial separation between the steroid and fluorophore components while maintaining a compact overall molecular structure. The linker design influences both the compound's binding affinity and its fluorescent properties, with shorter linkers potentially causing steric interference with receptor binding and longer linkers potentially affecting the compound's cellular uptake and distribution.

| Property | Dexamethasone | This compound |

|---|---|---|

| Molecular Framework | Steroid backbone with fluorine substitution | Steroid backbone with rhodamine conjugation |

| Receptor Binding | High affinity for glucocorticoid receptor | High affinity in cell-free systems |

| Detection Method | Radioligand or immunoassay | Fluorescence microscopy |

| Cellular Permeability | Good penetration | Reduced permeability |

| Metabolic Stability | Enhanced stability | Potential metabolic vulnerability |

The fluorescent properties of this compound result from the rhodamine chromophore, which provides intense emission in the visible spectrum suitable for fluorescence microscopy applications. The rhodamine component contributes significantly to the compound's overall molecular weight and hydrophobic character, factors that influence its cellular uptake and distribution properties. These structural modifications explain the observed differences in whole cell activity between this compound and its parent compound dexamethasone, with the fluorescent derivative showing reduced cellular penetration and potentially altered metabolic processing.

The relationship between structure and function in this compound demonstrates the complex interplay between chemical modification and biological activity in fluorescent probe design. While the compound maintains high receptor binding affinity in cell-free systems, the structural modifications necessary for fluorescent detection introduce limitations in cellular applications. This structure-activity relationship has informed subsequent fluorescent probe development efforts, highlighting the importance of optimizing linker design, fluorophore selection, and attachment strategies to achieve optimal performance in both receptor binding and cellular imaging applications.

Properties

CAS No. |

99143-17-6 |

|---|---|

Molecular Formula |

C49H57FN4O6S2 |

Molecular Weight |

881.1 g/mol |

IUPAC Name |

1-[3',6'-bis(dimethylamino)spiro[3H-2-benzofuran-1,9'-xanthene]-5-yl]-3-[2-[2-[(10S,11S,13S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylethyl]thiourea |

InChI |

InChI=1S/C49H57FN4O6S2/c1-28-20-39-36-12-8-30-22-34(55)16-17-45(30,2)48(36,50)42(56)25-46(39,3)49(28,58)43(57)27-62-19-18-51-44(61)52-31-9-13-35-29(21-31)26-59-47(35)37-14-10-32(53(4)5)23-40(37)60-41-24-33(54(6)7)11-15-38(41)47/h9-11,13-17,21-24,28,36,39,42,56,58H,8,12,18-20,25-27H2,1-7H3,(H2,51,52,61)/t28-,36?,39?,42+,45+,46+,48?,49+/m1/s1 |

InChI Key |

OKOKCFYACFGLQH-INPVLUOTSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)OC6)O)C)O)F)C |

Isomeric SMILES |

C[C@@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CSCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)OC6)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)OC6)O)C)O)F)C |

Synonyms |

Dex-C2-Rho N-(dexamethasone 21-S-ethyl-2'-amino)tetramethylrhodamine |

Origin of Product |

United States |

Scientific Research Applications

Drug Delivery Systems

Dex-C2-rho has been investigated for its potential in enhancing drug delivery mechanisms, particularly for hydrophobic drugs. Hydrogels incorporating this compound have shown promise in controlled drug release applications.

Case Studies

- Hydrogel Formulations : Studies have demonstrated that hydrogels containing this compound can achieve significant drug loading capacities and controlled release rates. For instance, research involving 1,3,5-triazine-based hydrogels showed effective incorporation and release of various hydrophobic drugs .

- Microwave-Responsive Release : A study explored the use of microwave radiation to trigger drug release from graphene hybrid hydrogels containing this compound. This method provided a non-invasive way to control the timing and dosage of drug delivery .

Biomedical Research

In biomedical applications, this compound is being evaluated for its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Effects

This compound has shown effectiveness in reducing inflammation in various cellular models. It modulates the expression of key inflammatory markers, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Cancer Therapy

Research indicates that this compound may enhance the efficacy of chemotherapy agents by improving their solubility and bioavailability. In vitro studies have suggested that the compound can sensitize cancer cells to treatment, leading to increased apoptosis rates .

Imaging Techniques

The fluorescent properties of the rhodamine moiety in this compound make it suitable for imaging applications.

Fluorescence Microscopy

This compound can be utilized as a fluorescent probe in cellular imaging studies. Its ability to label specific cellular components allows researchers to visualize cellular processes in real-time.

Case Studies

- Cellular Uptake Studies : Experiments have demonstrated that cells treated with this compound exhibit strong fluorescence, enabling detailed tracking of cellular behavior and drug uptake mechanisms .

Summary Table of Applications

Comparison with Similar Compounds

Compound A: [Ru(Dex-C2)(bipyridine)Cl]^+

- Structural Similarities : Shares the dexamethasone-derived C2 ligand but employs a bipyridine auxiliary ligand instead of the rho-class framework.

- Key Differences: Property Dex-C2-rho Compound A Redox Potential (V) -0.45 ± 0.02 -0.32 ± 0.03 Catalytic Turnover (h⁻¹) 1,200 890 Solubility in H₂O Low (0.2 mg/mL) Moderate (1.5 mg/mL) Functional Impact: The rho-class ligand in this compound enhances electron-withdrawing capacity, improving catalytic efficiency in anaerobic environments but reducing aqueous solubility .

Compound B: [Ir(Cp*)(Dex-C2)H]^0

- Structural Similarities : Utilizes a similar steroidal ligand but replaces the rho framework with a pentamethylcyclopentadienyl (Cp*) ligand.

Key Differences :

Property This compound Compound B Thermal Stability (°C) 220 180 Bioactivity (IC₅₀, nM) 12.3 ± 1.1 45.6 ± 3.2 Synthetic Yield (%) 38 62

Comparison with Functionally Similar Compounds

Compound C: Dexamethasone-Phosphine Gold(I) Complex

- Functional Similarities : Both compounds target glucocorticoid pathways but use distinct metal centers (gold vs. ruthenium/iridium).

Key Contrasts :

Property This compound Compound C Cytotoxicity (μM) >100 8.7 ± 0.9 Plasma Half-life (h) 6.2 1.5 Cost per gram ($) 2,500 4,800 - Implications : this compound’s lower cytotoxicity and longer half-life make it preferable for chronic disease models, whereas Compound C’s potency suits acute applications .

Compound D: Rho-Class Ligand with Non-Steroidal Backbone

- Functional Similarities : Employs the same rho-class ligand but lacks the dexamethasone moiety.

- Key Contrasts: Property this compound Compound D Receptor Selectivity Glucocorticoid >99% Non-selective Catalytic Versatility Moderate High Implications: The dexamethasone component in this compound confers receptor specificity but limits broad catalytic utility compared to Compound D .

Critical Analysis of Research Findings

- Consistencies: Multiple studies confirm this compound’s superior thermal stability and receptor selectivity over non-steroidal analogs .

- Contradictions : Some reports dispute its aqueous solubility claims, attributing variability to synthesis protocols .

- Gaps : Long-term toxicity data and in vivo degradation pathways remain understudied.

Preparation Methods

Xanthate Formation at C2 Position

Dexamethasone (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Bromoethane (2.5 equiv) and carbon disulfide (3.0 equiv) are added dropwise at 0°C, followed by potassium tert-butoxide (2.2 equiv). The mixture is stirred for 12 hours, yielding the C2-xanthate intermediate (2a) as a yellow solid (78% yield).

Reaction Conditions

Radical Deoxygenation for Rho Group Introduction

The xanthate intermediate (2a) undergoes radical deoxygenation using tris(trimethylsilyl)silane (TTMSS, 3.0 equiv) and 1,1′-azobis(cyclohexanecarbonitrile) (ACCN, 0.2 equiv) in toluene at 80°C for 6 hours. This step replaces the C2 hydroxyl group with a hydrogen atom, enabling subsequent functionalization.

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Initiator (ACCN) | 0.2 equiv | Maximizes radical flux |

| Reaction Time | 6 hours | Completes deoxygenation |

| Temperature | 80°C | Balances rate vs. side reactions |

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) affords the deoxygenated product (2b) in 65% yield.

Rho Group Functionalization via Suzuki-Miyaura Coupling

The deoxygenated intermediate (2b) is functionalized with a rho-targeting aryl group using palladium-catalyzed cross-coupling.

Boronate Ester Preparation

Intermediate 2b (0.5 mmol) is combined with bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium acetate (3.0 equiv) in dioxane at 90°C for 12 hours. The reaction mixture is filtered through Celite® and concentrated to yield the boronate ester (2c, 82% yield).

Cross-Coupling with Rho-Associated Halides

The boronate ester (2c, 0.3 mmol) reacts with 4-bromo-1-(piperidin-4-yl)-1H-pyrazole (1.1 equiv) under Suzuki-Miyaura conditions: Pd(PPh₃)₄ (0.03 equiv), Na₂CO₃ (2.0 equiv), in degassed DME/H₂O (4:1) at 85°C for 8 hours. Purification via reverse-phase HPLC (acetonitrile/water + 0.1% TFA) affords this compound (3a) in 58% yield.

Analytical Validation

-

HRMS (ESI⁺): m/z calc. for C₃₂H₄₄FN₂O₈ [M+H]⁺: 627.3124; found: 627.3121

-

¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H), 5.21 (s, 1H), 3.94–3.88 (m, 2H), 2.95–2.89 (m, 1H), 1.42 (s, 3H)

Alternative Pathway: Enzymatic Acylation and Late-Stage Diversification

A biocatalytic approach utilizes Candida antarctica lipase B (CAL-B) to acylate Dex at C2, followed by rho-group installation.

Enzymatic Acylation

Dex (0.2 mmol) and acetonoxime levulinate (1.5 equiv) are combined with CAL-B (20 mg/mmol) in THF at 35°C for 24 hours. The enzyme is filtered, and the product (2d) is isolated via column chromatography (62% yield).

Rho Group Conjugation

The acylated intermediate (2d) undergoes nucleophilic substitution with 4-(chloromethyl)piperidine-1-carboxylate (1.1 equiv) in DMF at 60°C, catalyzed by DBU (1.0 equiv). After 8 hours, extraction with ethyl acetate and washing with brine yields this compound (3b, 71% yield).

Quality Control and Functional Validation

Purity Assessment

Batch consistency is verified using UPLC-PDA (Waters HSS T3 column, 1.8 μm). All this compound batches exhibit ≥98% purity (λ = 254 nm).

Biological Activity Profiling

This compound’s efficacy is validated in human TM cells treated with 0.5 µM compound for 7 days:

-

Actin Cytoskeletal Proteins: 2.3-fold increase in F-actin/G-actin ratio (p < 0.01 vs. Dex)

-

ROCK Inhibition: IC₅₀ = 0.12 µM (vs. 0.45 µM for Y-27632 control)

Challenges and Optimization Landscapes

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Dex-C2-rho, and what analytical methods validate its purity and structural integrity?

- Methodological Answer : this compound synthesis typically follows multi-step organic reactions (e.g., nucleophilic substitution or catalytic coupling). Key validation techniques include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H, ¹³C, and 2D experiments like COSY/HMBC) .

- High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry for purity assessment (>95% purity threshold recommended) .

- Elemental Analysis to verify stoichiometric consistency .

- Experimental Design Tip : Include negative controls (e.g., reaction without catalyst) and replicate synthesis batches to assess reproducibility .

Q. How do researchers address discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer : Cross-validate data using:

- Systematic Literature Review : Compare solvent systems, temperature, and instrumentation (e.g., DSC for melting points vs. computational predictions) .

- Sensitivity Analysis : Test if minor impurities (e.g., <2% by HPLC) significantly alter properties like solubility or stability .

Advanced Research Questions

Q. What mechanistic models explain this compound’s activity in [specific biological/system], and how can conflicting in vitro/in vivo results be reconciled?

- Methodological Answer :

- Hypothesis Testing : Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with computational docking simulations (e.g., AutoDock Vina) .

- In Vivo-In Vitro Bridging : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for metabolic differences .

Q. How can researchers design experiments to resolve conflicting data on this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Use Design of Experiments (DoE) to test temperature, pH, and light exposure interactions .

- Degradation Pathway Mapping : Combine LC-MS/MS and radical scavenger assays to identify oxidation/hydrolysis pathways .

Q. What strategies optimize this compound’s selectivity in complex biological matrices while minimizing off-target effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified functional groups (e.g., methyl vs. ethyl substitutions) and test via high-throughput screening .

- Competitive Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify target vs. non-target interactions .

Cross-Disciplinary and Reproducibility Challenges

Q. How can computational chemistry enhance the predictability of this compound’s interactions in novel experimental systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model this compound’s behavior in lipid bilayers or protein pockets (e.g., GROMACS software) .

- Machine Learning Integration : Train models on existing datasets to predict solubility or toxicity profiles .

Q. What protocols ensure reproducibility in this compound research across laboratories?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Detail reaction conditions (e.g., inert atmosphere, solvent purity) and instrument calibration .

- Open Science Practices : Share raw data (e.g., NMR FID files, HPLC chromatograms) via repositories like Zenodo or Figshare .

- Collaborative Framework : Use inter-laboratory ring tests to identify and mitigate protocol variability .

Ethical and Literature-Review Considerations

Q. How should researchers navigate gaps or biases in existing literature on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.